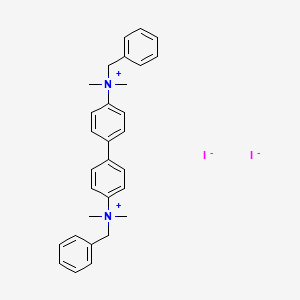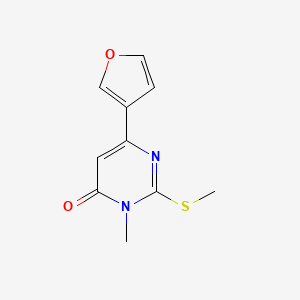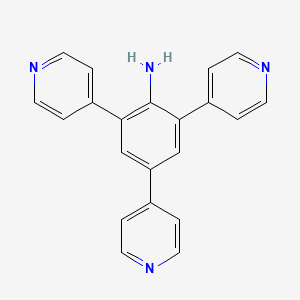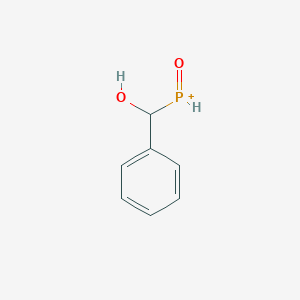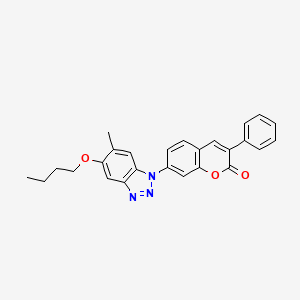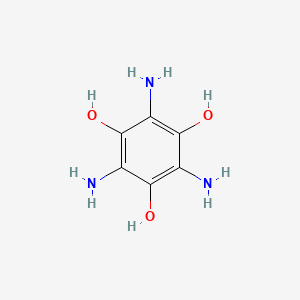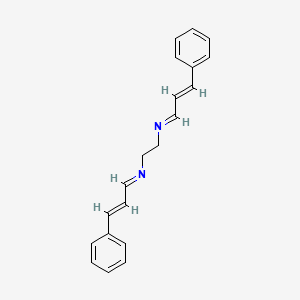![molecular formula C13H20ClNO4 B13747259 2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride CAS No. 35158-61-3](/img/structure/B13747259.png)
2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride is a chemical compound with the molecular formula C13H20ClNO4 and a molecular weight of 289.755 g/mol. This compound is known for its unique structure, which includes a methoxyphenoxy group and a dimethylazanium group, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride typically involves the reaction of 2-methoxyphenol with chloroacetyl chloride to form 2-(2-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with 2-dimethylaminoethanol in the presence of a base to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group or the dimethylazanium group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride involves its interaction with specific molecular targets and pathways. The compound’s positively charged dimethylazanium group allows it to interact with negatively charged biological membranes, potentially disrupting membrane integrity and function . Additionally, it may inhibit specific enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride include:
2-methoxyphenyl isocyanate: Known for its chemoselective nature and use as a protecting group.
2-methylphenoxyacetic acid: Used in chemical synthesis and known for its structural similarity.
Compared to these compounds, this compound is unique due to its combination of a methoxyphenoxy group and a dimethylazanium group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
35158-61-3 |
|---|---|
Molecular Formula |
C13H20ClNO4 |
Molecular Weight |
289.75 g/mol |
IUPAC Name |
2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C13H19NO4.ClH/c1-14(2)8-9-17-13(15)10-18-12-7-5-4-6-11(12)16-3;/h4-7H,8-10H2,1-3H3;1H |
InChI Key |
DCOBABSZYQMNDO-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCOC(=O)COC1=CC=CC=C1OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



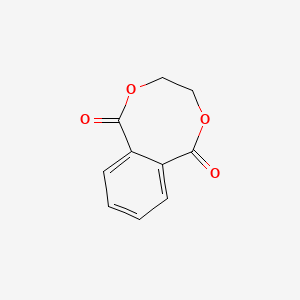
![Octadecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13747191.png)
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride](/img/structure/B13747197.png)
